1,2,3,4,5,6-Hexamethylcyclotrisilazane
Description
Significance in Organosilicon Chemistry and Materials Science
HMCTS holds significance as a building block and precursor in the synthesis of advanced materials. Its alternating silicon-nitrogen framework makes it a suitable starting material for producing non-oxide ceramics like silicon nitride (Si₃N₄) and silicon carbonitride (SiCN) through processes such as pyrolysis. These ceramics are valued for their high thermal stability, chemical resistance, and insulating properties, making them crucial in the aerospace and microelectronics industries. nbinno.commyskinrecipes.comchemimpex.com
In materials science, the compound and its derivatives are utilized in the formulation of high-performance coatings, sealants, and adhesives. nbinno.comchemimpex.com The incorporation of the silazane structure can enhance the thermal and mechanical properties of polymers. chemimpex.com Furthermore, HMCTS serves as a reagent for surface modification, capable of altering the surface properties of materials. gelest.com It also finds application as a silylation agent in organic synthesis. nbinno.com The reactivity of the Si-N bond allows it to participate in a variety of chemical transformations and act as a ligand in forming complexes with metal ions.
Role as a Fundamental Cyclosilazane Compound
Cyclosilazanes are a class of heterocyclic compounds containing a ring structure of alternating silicon and nitrogen atoms. HMCTS is a fundamental example of this class, featuring a saturated six-membered ring. Its structure consists of a cyclotrisilazane backbone where each atom in the cycle is substituted with a methyl group.
The study of HMCTS and its isomers is crucial for understanding the structure-property relationships in organosilicon chemistry. The isomeric distinction between 1,2,3,4,5,6-Hexamethylcyclotrisilazane (B1588516) (CAS: 2587-46-4) and 2,2,4,4,6,6-Hexamethylcyclotrisilazane (B92865) (CAS: 1009-93-4) is a key aspect of their chemistry. While the former has methyl groups on all silicon and nitrogen atoms, the latter has geminal dimethyl groups on the silicon atoms and hydrogen atoms on the nitrogen atoms. nbinno.com This structural difference leads to distinct physical and chemical properties, necessitating precise nomenclature and identification in research and industrial applications.
Overview of Academic Research Trajectories
Academic research involving cyclosilazanes like HMCTS has generally focused on their utility as precursors for advanced ceramic materials. A significant research trajectory involves the pyrolysis of these organosilicon compounds to yield silicon-based ceramics. This process involves the thermal decomposition of the cyclosilazane, leading to the formation of a ceramic residue with a specific elemental composition (e.g., Si₃N₄ or SiCN). The study of pyrolysis mechanisms, including the identification of gaseous byproducts and the characterization of the resulting ceramic, is an active area of investigation.
Another research avenue explores the chemical reactivity of the cyclosilazane ring. This includes ring-opening polymerization to form polysilazanes, which are themselves important preceramic polymers. The reactivity of HMCTS with various electrophiles and nucleophiles is also of interest for its application in synthetic organic chemistry. Research also investigates the use of such compounds as ligands for metal complexes, which can have applications in catalysis. The fundamental thermal and photochemical reactions of organosilicon compounds, including rearrangements and additions, provide a basis for understanding the potential transformations of HMCTS. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6-hexamethyl-1,3,5,2,4,6-triazatrisilinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H21N3Si3/c1-7-10(4)8(2)12(6)9(3)11(7)5/h10-12H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNWIPMCQKVDDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1[SiH](N([SiH](N([SiH]1C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H21N3Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2587-46-4 | |
| Record name | 1,2,3,4,5,6-Hexamethylcyclotrisilazane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2587-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Reaction Pathways for Hmcts Preparation
Direct Ammonolysis of Dimethyldichlorosilane
The reaction of dimethyldichlorosilane with ammonia (B1221849) is a foundational method for producing a mixture of cyclic and linear silazanes, from which HMCTS can be isolated. This process involves the formation of Si-N bonds through the elimination of hydrogen chloride.
The ammonolysis of dimethyldichlorosilane proceeds through a nucleophilic substitution mechanism. Ammonia, acting as a nucleophile, attacks the electrophilic silicon atom of the dimethyldichlorosilane molecule. This initial reaction forms a short-lived intermediate, which then eliminates a molecule of hydrogen chloride (HCl). The formed HCl immediately reacts with excess ammonia to produce ammonium (B1175870) chloride (NH₄Cl).
The process continues as the resulting amino-substituted silane (B1218182) intermediates undergo further condensation reactions. Dimerization and subsequent cyclization lead to the formation of various ring structures. While the precise mechanism for the direct synthesis is complex and can be influenced by various factors, the fundamental steps involve the sequential replacement of chlorine atoms with amino groups and subsequent intermolecular condensation to form the silazane backbone. wikipedia.org
The direct ammonolysis of dimethyldichlorosilane does not selectively produce the six-membered ring (trimer) of HMCTS. A significant byproduct of this reaction is the eight-membered ring, octamethylcyclotetrasilazane (B86850), which is a cyclic tetramer. google.com The formation of this tetramer complicates the purification process and reduces the direct yield of the desired trimer. The distribution between the trimer (HMCTS) and the tetramer is highly dependent on the reaction conditions.
The relative yields of HMCTS and its tetrameric byproduct are sensitive to several reaction parameters. These include:
Temperature: Higher or lower temperatures can favor the formation of one ring size over another.
Solvent: The choice of solvent can influence the solubility of intermediates and affect the cyclization pathways.
Stoichiometry: The ratio of dimethyldichlorosilane to ammonia is critical in controlling the extent of reaction and the formation of oligomers.
Rate of Reagent Addition: The speed at which ammonia is introduced to the reaction mixture can impact local concentrations and influence the product distribution.
Controlling these parameters is essential for optimizing the direct yield of HMCTS, though the formation of octamethylcyclotetrasilazane is often unavoidable.
Conversion of Octamethylcyclotetrasilazane to HMCTS
Industrially, a more efficient approach to maximize the production of HMCTS is to convert the less desirable octamethylcyclotetrasilazane byproduct into the trimer. This is typically achieved through catalytic processes under a hydrogen atmosphere.
The table below summarizes findings from experiments converting octamethylcyclotetrasilazane to hexamethylcyclotrisilazane.
| Starting Material (g) | Catalyst | Catalyst Amount (g) | Distillate Yield (g) | HMCTS in Distillate (g) | Reference |
|---|---|---|---|---|---|
| 250 | 5 wt% platinum on carbon granules | 1.25 | Not specified | 206 | google.com |
| 300 | 5 wt% platinum on carbon granule | 3 | 230 | 195 | google.com |
| 300 (second charge on same catalyst) | 5 wt% platinum on carbon granule | 3 (reused) | 238 | 206 | google.com |
The catalysts employed for the conversion of the tetramer to the trimer are typically from the Group VIII metals of the periodic table. google.com These metals are known for their high activity in hydrogenation and rearrangement reactions. tcichemicals.com
Platinum: Platinum, particularly when supported on a high-surface-area material like activated carbon, is a highly effective and commonly used catalyst for this process. google.com
Ruthenium: Ruthenium-based catalysts, such as ruthenium carbonyl, have also been identified as viable alternatives for this conversion. google.com
Nickel: Activated nickel is another relatively inexpensive catalyst that can be used for the conversion. google.com
The choice of catalyst, along with reaction conditions such as temperature, hydrogen flow rate, and catalyst loading, critically affects the efficiency of the conversion and the purity of the final HMCTS product.
Optimization of Conversion Efficiency and Product Purity
The industrial production of 1,2,3,4,5,6-Hexamethylcyclotrisilazane (B1588516) (HMCTS) is often challenged by the co-formation of the cyclic tetramer, octamethylcyclotetrasilazane, which complicates purification and lowers the yield of the desired trimer. To address this, significant research has focused on optimizing the conversion efficiency and enhancing product purity, primarily through the catalytic cracking of the tetramer byproduct.
A prevalent industrial method involves the catalytic conversion of octamethylcyclotetrasilazane into the more desirable HMCTS. google.com This process is typically achieved by heating the tetramer above its melting point in the presence of a catalyst and a hydrogen atmosphere. google.com The efficiency of this conversion is highly dependent on several key reaction parameters. Optimization of these parameters is crucial for maximizing the yield and purity of the final product.
Key Optimization Parameters:
Catalyst Selection: Group VIII metals are effective catalysts for this conversion. google.com Platinum, particularly 5% platinum on a carbon support, and ruthenium carbonyl complexes have demonstrated high efficacy. While noble metals are highly effective, research has also explored more cost-effective options like Lewis acid catalysts and certain sulfur compounds to improve the cracking process.
Catalyst Loading: The amount of catalyst used is a critical factor. A typical loading is about one percent by weight of the reaction mixture for a 5% platinum on carbon catalyst, which corresponds to approximately 0.05% by weight of platinum relative to the reactants. google.com However, even lower concentrations, such as 0.1% by weight of the 5% platinum on carbon catalyst, can be effective. google.com
Temperature: The reaction must be conducted at a temperature above the melting point of octamethylcyclotetrasilazane (approx. 97°C) to ensure an intimate mixture of the molten silazane, catalyst, and hydrogen gas. google.com
Hydrogen Flow: A continuous flow or sparging of hydrogen gas through the molten reactant is essential. This controlled hydrogenation facilitates the breakdown of the tetramer into the trimer.
The following table summarizes the typical conditions for the catalytic conversion of octamethylcyclotetrasilazane to HMCTS.
| Parameter | Details | Source |
| Starting Material | Octamethylcyclotetrasilazane | |
| Catalyst | 5 wt% Platinum on carbon or Ru₃(CO)₁₂ | |
| Temperature | Above the melting point of the tetramer (~>97°C) | |
| Atmosphere | Hydrogen gas sparging | |
| Reaction Time | ~15 minutes to several hours, depending on scale |
Advanced Synthetic Approaches to Cyclosilazane Oligomers and Polymers
Beyond the synthesis of simple cyclic monomers like HMCTS, advanced methodologies are employed to create more complex cyclosilazane oligomers and polymers. These materials are of interest for their potential as precursors to silicon-based ceramics and for their unique properties. pbworks.com These advanced approaches often involve catalytic reactions that enable the controlled formation of Si-N bonds to build larger molecular architectures.
Dehydro-coupling Reactions (e.g., KH-catalyzed)
Dehydrocoupling is a powerful method for forming element-element bonds, including the Si-N linkage crucial for synthesizing polysilazanes. pbworks.com This type of reaction involves the coupling of a silicon-hydride (Si-H) with a nitrogen-hydride (N-H), eliminating dihydrogen (H₂) as the only byproduct. pbworks.comacs.org
R₂SiH₂ + R'NH₂ → -[R₂Si-NR']n- + H₂
Various catalysts, particularly transition metal complexes, are known to facilitate this reaction. pbworks.comwikipedia.org For example, rhodium complexes like [Rh(1,5-cod)(μ-Cl)]₂ have been used to catalyze the dehydrocoupling of amine-borane adducts, which is an analogous process, to form cyclic dimers and borazine (B1220974) derivatives under mild conditions. researchgate.net While transition metals are common, main group compounds can also act as catalysts. acs.org Potassium hydride (KH), a strong base, can be used to deprotonate the N-H bond, activating the amine for subsequent reaction with a silane, thereby promoting the coupling reaction. This base-catalyzed approach is a key strategy in the synthesis of polysilazanes.
Synthesis of Substituted Cyclotrisilazanes (e.g., Hexaphenylcyclotrisilazane)
The synthesis of cyclotrisilazanes is not limited to methyl-substituted variants. By altering the starting chlorosilane, a wide variety of substituted cyclosilazanes can be prepared. The synthesis of hexaphenylcyclotrisilazane serves as a prime example. This reaction follows a similar pathway to the synthesis of HMCTS, involving the ammonolysis of a corresponding substituted dichlorosilane (B8785471).
The synthesis of hexaphenylcyclotrisilazane is achieved through the reaction of diphenyldichlorosilane with ammonia. The phenyl groups are significantly larger than the methyl groups in HMCTS, which influences the reaction kinetics and the properties of the resulting cyclosilazane.
3 (C₆H₅)₂SiCl₂ + 9 NH₃ → [(C₆H₅)₂SiNH]₃ + 6 NH₄Cl
The properties and reactivity of the resulting cyclosilazane are heavily influenced by the nature of the substituent on the silicon atom. Aryl-substituted silazanes, like the hexaphenyl derivative, exhibit different thermal stability and chemical reactivity compared to their alkyl-substituted counterparts.
Control of Reaction Conditions for Specific Product Formation
The ability to control the outcome of silazane synthesis is paramount for targeting specific molecular structures, whether they be cyclic trimers, tetramers, or linear polymers. The distribution of these products is highly sensitive to the reaction conditions.
Key factors that can be manipulated to control product formation include:
Stoichiometry: The ratio of reactants, such as the dichlorosilane to ammonia, can influence the extent of polymerization versus cyclization.
Solvent: The choice of solvent can affect the solubility of intermediates and influence the reaction pathway, favoring the formation of certain ring sizes or linear chains.
Temperature: Reaction temperature can impact the rates of competing cyclization and polymerization reactions. For instance, in catalytic dehydrocoupling, higher temperatures can lead to the formation of higher molecular weight polymers. researchgate.net
Catalyst: The type and concentration of the catalyst can selectively promote the formation of specific products. Some catalysts may favor the formation of linear polymers, while others might promote cyclization. wikipedia.orgresearchgate.net
By carefully tuning these parameters, chemists can direct the synthesis towards a desired product, whether it is the thermodynamically stable cyclic trimer, a larger cyclic oligomer, or a high molecular weight polysilazane for materials applications. adelaide.edu.au
| Factor | Influence on Product Formation |
| Temperature | Affects reaction rates and can favor the formation of higher molecular weight polymers at elevated temperatures. researchgate.net |
| Catalyst | The choice of catalyst can selectively promote cyclization or polymerization pathways. wikipedia.orgresearchgate.net |
| Solvent | Influences the solubility of intermediates and can direct the reaction towards specific ring sizes or linear structures. |
| Reactant Stoichiometry | The ratio of reactants can determine whether cyclization or polymerization is the dominant process. |
Molecular Structure and Conformational Analysis
Cyclic Silazane Ring System (Si-N Alternating)
At the core of 1,2,3,4,5,6-Hexamethylcyclotrisilazane (B1588516) is a six-membered ring composed of alternating silicon (Si) and nitrogen (N) atoms. This -(Si-N)3- cyclic framework is a defining characteristic of cyclotrisilazanes. The alternating arrangement of silicon and nitrogen atoms within the ring gives rise to a unique electronic environment and specific bonding characteristics that are fundamental to the compound's properties.
Methyl Substitution Pattern on Silicon Centers
Each of the three silicon atoms in the cyclotrisilazane ring is bonded to two methyl (CH3) groups. This substitution pattern, with a total of six methyl groups, is a key feature of the "hexamethyl" designation in the compound's name. These methyl groups extend outward from the silicon atoms of the ring and play a significant role in the molecule's steric and electronic properties.
Planarity and Deviations of the Si-N Ring
Electron diffraction studies have revealed that the six-membered Si-N ring of this compound is nearly planar. However, it is not perfectly flat and exhibits slight deviations from planarity. The ring can adopt a "chair" or "boat" conformation, with the chair form being the more stable and predominant conformer. This slight puckering of the ring is a result of the interplay between bond angle strain and torsional strain.
Interatomic Distances and Bond Angles within the Cyclic Framework
Precise measurements from electron diffraction studies have provided detailed information about the bond lengths and angles within the this compound molecule. These parameters are crucial for a complete understanding of its molecular geometry.
| Bond/Angle | Value |
| Si-N bond length | 1.738 ± 0.005 Å |
| Si-C bond length | 1.875 ± 0.006 Å |
| N-Si-N bond angle | 107.0 ± 1.5° |
| Si-N-Si bond angle | 123.0 ± 1.5° |
| C-Si-C bond angle | 107.0 ± 2.5° |
Data obtained from electron diffraction studies.
Influence of Cyclic Structure and Substitution on Reactivity and Stability
The molecular structure of this compound has a profound impact on its chemical reactivity and stability. The presence of the six-membered ring introduces a degree of ring strain, although it is less strained than smaller cyclosilazanes. This inherent strain can make the ring susceptible to cleavage under certain reaction conditions, influencing its use as a precursor in polymerization and materials synthesis.
Reactivity and Fundamental Chemical Transformations
Reactions at Silicon and Nitrogen Centers
The primary reaction pathways for this molecule involve the cleavage of the silicon-nitrogen bonds.
Oxidation Reactions and Reagents
Detailed research findings from peer-reviewed literature concerning the specific oxidation reactions of 1,2,3,4,5,6-Hexamethylcyclotrisilazane (B1588516), including reagents and resulting products, are not extensively available in the public domain.
Reduction Reactions and Reducing Agents
Specific studies detailing the reduction of this compound with common reducing agents and the characterization of the resulting products have not been identified in comprehensive literature searches.
Nucleophilic and Electrophilic Substitution Reactions
The most documented reactivity for this compound involves its use as a silylating agent, which constitutes a nucleophilic reaction at the silicon center. In this role, it has been investigated for modifying the surface of materials used in semiconductor manufacturing.
Specifically, the compound is used to introduce silicon into phenolic resins, such as poly(para-hydroxystyrene), a process critical for top-surface imaging in photolithography. spie.org The reaction mechanism involves the nucleophilic attack of the resin's hydroxyl (-OH) group on a silicon atom in the cyclotrisilazane ring. This attack leads to the cleavage of a silicon-nitrogen bond and the formation of a new silicon-oxygen bond, effectively grafting a silyl (B83357) group onto the polymer chain. The reactivity of this compound in these systems is a key area of study to control the extent and rate of silylation. spie.orgresearchgate.net
Table 1: Application of this compound in Silylation
| Application Area | Interacting Species | Reaction Type | Purpose | Reference |
|---|---|---|---|---|
| Photoresist Technology | Phenolic Resins (e.g., Poly(para-hydroxystyrene)) | Nucleophilic Substitution | To incorporate silicon into the polymer matrix for enhanced plasma etch resistance. | spie.org, researchgate.net, researchgate.net |
Reactions with Lewis Acids (e.g., BF3-Etherate)
While Lewis acids are common reagents for catalyzing ring-opening and rearrangement reactions in silazanes, specific research detailing the reaction between this compound and boron trifluoride etherate (BF₃·OEt₂) could not be located in the available literature.
Polymerization Mechanisms
Thermal Polymerization to Polydimethylsilazane Oligomers and Polymers
The thermal polymerization of this compound specifically to form polydimethylsilazane is not a well-documented transformation. While the compound is listed as a potential pre-ceramic precursor in formulations for 3D printing, these processes typically involve catalysts or photoinitiators to induce polymerization and cross-linking, rather than a purely thermal mechanism. google.com The thermal decomposition of cyclosilazanes more commonly leads to the formation of ceramic materials like silicon nitride (Si₃N₄) through complex pyrolysis pathways involving the loss of organic substituents and the formation of an inorganic network.
Catalyzed Polymerization (e.g., Ru/H2 systems)
No specific information was found in the searched literature regarding the catalyzed polymerization of this compound using Ru/H₂ systems. While related Group VIII metals, including ruthenium complexes, are mentioned in the context of synthesizing hexamethylcyclotrisilazane from its corresponding tetramer, this pertains to monomer formation, not its subsequent polymerization. By contrast, the isomer 2,2,4,4,6,6-hexamethylcyclotrisilazane (B92865) is known to polymerize in the presence of Ru/H₂. gelest.com
Plasma Polymerization of Organosilicone Vapors
Detailed research on the plasma polymerization of this compound vapors to form polymer films is not available in the provided search results. The only related application found for this specific isomer is its use in pyrolytic deposition in the presence of ammonia (B1221849) to yield silicon nitride, which is a ceramic material, not a polymer. gelest.com
Ring-Opening Polymerization with Inorganic Oxide Surfaces
There is no available research in the search results describing the ring-opening polymerization (ROP) of this compound specifically initiated by or occurring on inorganic oxide surfaces. Studies on ROP are available for other cyclic silicon-based monomers, such as cyclosiloxanes, but not for the target silazane isomer. mdpi.comresearchgate.netrsc.orgresearchgate.net
No information was found on the silanolysis-initiated polymerization of this compound.
Mechanistic details, including specific data on polymer chain propagation and termination for this compound, are not present in the available literature.
Role of Nitrogen in Enabling Polymerization Pathways
A detailed analysis of the specific role of the N-methyl groups in the this compound ring in enabling or directing polymerization pathways could not be found in the searched literature. The reactivity would differ significantly from the N-H bonds present in the more studied 2,2,4,4,6,6-isomer.
Isomerization and Silyl Group Migration as Precursors to Polymerization
While silyl group migration is a known phenomenon in organosilicon chemistry, no studies were found that link this process as a precursor or integral step in the polymerization of this compound.
Reactivity in Thin Film Deposition Processes
This compound serves as a precursor for the deposition of silicon-based thin films, primarily silicon nitride (SiNₓ) and silicon carbonitride (SiCN), through processes like Plasma-Enhanced Chemical Vapor Deposition (PECVD). The reactivity of this cyclic compound in a plasma environment is crucial for determining the properties of the resulting films.
Behavior under Glow-Discharge Plasmas
In a glow-discharge plasma, used in PECVD, the this compound molecule is subjected to an energetic environment containing electrons, ions, and photons. nasa.govethw.org This energy input leads to the fragmentation of the precursor molecule. The cyclic Si-N ring is expected to break, and the methyl (-CH₃) groups attached to both silicon and nitrogen atoms can also be cleaved.
The plasma environment is a complex mixture of reactive species. The average electron energies in these plasmas are typically in the range of 2 to 10 eV, which is sufficient to break the chemical bonds within the precursor molecule. nasa.gov The decomposition of this compound under these conditions generates a variety of radical and ionic species. The nature and concentration of these species are influenced by plasma parameters such as RF power, pressure, and gas flow rates.
The behavior of related organosilicon precursors in glow discharges has been studied. For instance, with tetramethylsilane (B1202638), the ratio of RF power to precursor partial pressure is a determining factor in the deposition kinetics and film composition. osti.gov A similar dependence is anticipated for this compound, where higher power-to-pressure ratios would lead to more extensive fragmentation of the initial molecule.
Formation of High-Purity Films with Reduced Carbonaceous Impurities
A significant challenge when using organosilicon precursors for the deposition of SiNₓ films is the incorporation of carbon, which can degrade the film's electrical and optical properties. The this compound molecule contains six carbon atoms, presenting a potential source of carbonaceous impurities in the deposited films.
To obtain high-purity SiNₓ films, the deposition process is often carried out in the presence of a nitrogen source, such as ammonia (NH₃) or nitrogen (N₂). ibm.com The plasma-activated species from these gases react with the fragments of the precursor. The goal is to promote the formation of Si-N bonds while minimizing the incorporation of carbon. The addition of ammonia can help in scavenging carbon-containing radicals from the gas phase and the growing film surface.
Studies on other organosilicon precursors have shown that controlling the plasma conditions is critical for reducing carbon content. For example, in the deposition of a-Si₁₋ₓCₓ:H films from silane (B1218182) and methane, operating in a "starving" plasma regime can influence carbon bonding and content. sbfisica.org.br While direct data for this compound is limited, it is expected that a high ratio of ammonia to precursor flow would be necessary to minimize carbon incorporation and produce films closer to stoichiometric silicon nitride. The pyrolytic deposition of this precursor in ammonia is known to yield silicon nitride, indicating the feasibility of forming carbon-free or low-carbon films under appropriate conditions.
The following table illustrates the expected influence of key PECVD parameters on carbon incorporation when using a generic organosilicon precursor like this compound for SiNₓ film deposition.
| Parameter | Influence on Carbon Incorporation | Rationale |
|---|---|---|
| NH₃/Precursor Flow Ratio | Higher ratio generally decreases carbon content. | Increased availability of nitrogen-containing radicals promotes Si-N bond formation and can help remove carbon species. |
| RF Power | Complex effect; can increase or decrease carbon depending on other parameters. | Higher power increases precursor fragmentation, but can also enhance reactions that remove carbon. |
| Substrate Temperature | Higher temperature can help desorb weakly bonded carbonaceous species. | Provides thermal energy for surface reactions and desorption of volatile byproducts. |
| Pressure | Lower pressure can lead to higher ion bombardment, potentially sputtering away carbon. | Affects the energy and density of plasma species. |
Interaction with Radical Species (e.g., NHₓ radicals)
When ammonia is used as a co-reactant in the plasma, it dissociates to form various radical species, primarily NH₂ and NH, collectively referred to as NHₓ radicals. These radicals are highly reactive and play a crucial role in the film formation process.
The NHₓ radicals can react with the silicon-containing fragments from the this compound precursor both in the gas phase and on the substrate surface. These reactions are essential for forming the Si-N backbone of the silicon nitride film. The interaction can proceed through several pathways, including the substitution of methyl groups and the formation of Si-N bonds.
For instance, a silicon-containing radical from the precursor could react with an NH₂ radical to form a silylamine-like intermediate, which can then be incorporated into the growing film. The presence of NHₓ radicals is also believed to help in the removal of carbon by forming volatile species like cyanogen (B1215507) (CN) or hydrogen cyanide (HCN), although the specific reaction pathways are complex and depend on the plasma conditions.
In PECVD processes using silane (SiH₄) and ammonia, NHₓ radicals are known to be key species in the formation of SiNₓ:H films. ibm.com It is reasonable to assume a similar fundamental role for these radicals in processes involving this compound, where they would be instrumental in converting the organosilicon precursor fragments into an inorganic silicon nitride network.
Mechanisms of Cross-linking in Plasma-Deposited Films
The formation of a dense and stable thin film from gaseous precursors involves extensive cross-linking on the substrate surface. For films deposited from this compound, the cross-linking mechanism involves the formation of a three-dimensional network of Si-N bonds.
After the initial fragmentation of the precursor in the plasma, radical species adsorb onto the substrate surface. These surface-adsorbed species are still reactive and can undergo further reactions to form a solid film. The cross-linking is driven by the continuous bombardment of the growing film surface by energetic particles from the plasma, including ions and other radicals. This ion bombardment can break weaker bonds, create reactive sites, and promote the formation of a more densely cross-linked structure.
In the case of films deposited from organosilicon precursors, cross-linking can also occur through carbon-containing units, such as Si-CH₂-Si bridges, if carbon is not effectively removed. mit.edu This can lead to the formation of silicon carbonitride (SiCN) rather than pure silicon nitride. The extent and nature of the cross-linking determine the final properties of the film, such as its density, hardness, and chemical resistance. Studies on related systems have shown that the degree of cross-linking can be influenced by deposition parameters; for example, in polymer-derived ceramics, thermal treatment after initial shaping and cross-linking leads to a more robust ceramic material. mdpi.com
The table below summarizes potential cross-linking pathways in films deposited from this compound.
| Cross-linking Pathway | Description | Impact on Film Properties |
|---|---|---|
| Si-N-Si Formation | The primary desired mechanism, forming the silicon nitride network. | Leads to a hard, dense, and electrically insulating film. |
| Si-CH₂-Si Linkages | Occurs when methyl groups are partially fragmented and incorporated into the film. | Increases carbon content, forming a SiCN film with potentially different mechanical and electrical properties. mit.edu |
| Ion-Induced Cross-linking | Energetic ion bombardment from the plasma creates new bonds and densifies the film. | Increases film density and hardness. |
Advanced Spectroscopic and Analytical Characterization
Infrared (IR) Spectroscopy
Infrared spectroscopy provides a detailed fingerprint of the vibrational modes within the 1,2,3,4,5,6-Hexamethylcyclotrisilazane (B1588516) molecule, enabling the identification of key functional groups and the assessment of chemical transformations.
Identification of Si–N, Si–C, and C–H Vibrational Modes
A detailed analysis of the infrared spectrum of this compound reveals distinct absorption bands corresponding to the characteristic vibrations of its constituent bonds. A comprehensive study involving both infrared and Raman spectroscopy has allowed for a more complete assignment of these vibrational modes than was previously available. rsc.org The primary vibrational modes are associated with the silicon-nitrogen (Si-N) ring, the silicon-carbon (Si-C) bonds, and the carbon-hydrogen (C-H) bonds of the methyl groups.
The stretching vibrations of the Si-N bonds within the cyclotrisilazane ring are fundamental to its identification. These typically appear in the fingerprint region of the IR spectrum. The Si-C stretching vibrations and the various C-H stretching and bending modes of the methyl groups attached to the silicon atoms also give rise to prominent absorption bands.
A representative IR spectrum of 2,2,4,4,6,6-Hexamethylcyclotrisilazane (B92865), a closely related isomer, is available from the NIST WebBook, which can be used as a reference for identifying characteristic absorption regions. nist.gov For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrations. researchgate.net These can be categorized into stretching (changes in bond length) and bending (changes in bond angles) modes. researchgate.net
Table 1: Key Infrared Vibrational Modes of Hexamethylcyclotrisilazane
| Vibrational Mode | Wavenumber (cm⁻¹) | Bond(s) Involved |
| N-H Stretching | ~3400 | N-H |
| C-H Stretching | 2960 - 2850 | C-H |
| Si-N Ring Stretching | ~900 - 1000 | Si-N |
| Si-C Stretching | ~700 - 800 | Si-C |
| CH₃ Rocking | ~840 | C-H |
| Si-N-Si Bending | ~450 - 550 | Si-N-Si |
Note: The exact positions of these bands can vary slightly due to factors such as the physical state of the sample and intermolecular interactions.
Quantitative Analysis and Purity Assessment
Infrared spectroscopy is not only a qualitative tool but can also be employed for the quantitative analysis and purity assessment of this compound. The intensity of an absorption band in the IR spectrum is proportional to the concentration of the corresponding functional group, a principle governed by the Beer-Lambert law.
For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a specific, well-defined vibrational band at various known concentrations of the compound. The purity of a sample can then be determined by comparing its absorbance to this calibration curve. This method is particularly useful for detecting and quantifying impurities that may be present, such as other silazane oligomers or residual starting materials from its synthesis. The selection of an isolated and strong absorption band, free from interference from other components, is crucial for accurate quantitative measurements.
Characterization of Polymerized and Deposited Films
This compound is a vital precursor for the chemical vapor deposition (CVD) of silicon nitride (SiNₓ) and silicon carbonitride (SiCN) thin films, which have widespread applications in the electronics industry. wikipedia.org FTIR spectroscopy is a powerful, non-destructive technique used to characterize the chemical composition and bonding structure of these deposited films. researchgate.net
During the deposition process, the cyclotrisilazane ring structure is broken, and a cross-linked network of Si-N and, in the case of SiCN, Si-C bonds is formed. FTIR analysis of these films reveals significant changes in the vibrational spectrum compared to the precursor molecule. The characteristic sharp bands of the monomer are replaced by broader absorption bands indicative of the amorphous or polycrystalline nature of the film.
Key spectral features observed in SiNₓ and SiCN films include:
Si-N stretching mode: A broad and strong absorption band, typically centered around 830-900 cm⁻¹, is the primary indicator of the silicon nitride network.
N-H stretching mode: The presence of N-H bonds in the film, arising from incomplete reaction or hydrogen incorporation from precursor or carrier gases, is identified by a stretching vibration around 3350 cm⁻¹. researchgate.net
Si-H stretching mode: Si-H bonds, if present, give rise to a stretching band around 2160 cm⁻¹. researchgate.net
Si-C stretching mode: In SiCN films, the incorporation of carbon is confirmed by the presence of Si-C stretching vibrations, typically observed in the 700-800 cm⁻¹ region.
The relative intensities and positions of these bands provide valuable information about the film's stoichiometry, hydrogen content, and the degree of cross-linking, all of which significantly influence the film's physical and electrical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the local chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the this compound molecule.
¹H and ¹³C NMR for Structural Elucidation
¹H and ¹³C NMR spectra are fundamental for confirming the molecular structure of this compound.
The ¹H NMR spectrum is expected to be relatively simple, reflecting the high symmetry of the molecule. The protons of the methyl groups attached to the silicon atoms are chemically equivalent and should give rise to a single, sharp resonance. The protons attached to the nitrogen atoms (N-H) will also produce a distinct signal. The integration of these signals provides a quantitative measure of the relative number of protons in each chemical environment, which should correspond to the molecular formula. For 2,2,4,4,6,6-Hexamethylcyclotrisilazane, the ¹H NMR spectrum in CDCl₃ shows a signal for the N-H protons at approximately 0.55 ppm and a signal for the Si-CH₃ protons at around 0.098 ppm. wikipedia.org
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A single resonance is expected for the methyl carbons, as they are all chemically equivalent. The position of this signal (chemical shift) is characteristic of a carbon atom bonded to a silicon atom.
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Hexamethylcyclotrisilazane
| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity |
| ¹H | Si-CH ₃ | ~0.1 | Singlet |
| ¹H | N-H | ~0.5 | Singlet |
| ¹³C | Si-C H₃ | ~2-5 | Singlet |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary depending on the solvent and other experimental conditions.
Analysis of Chemical Shifts and Molecular Interactions
The precise chemical shifts observed in the ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. The electron-withdrawing nature of the nitrogen atoms and the electropositive character of the silicon atoms influence the shielding of the methyl protons and carbons. Theoretical calculations, such as those using density functional theory (DFT), can be employed to predict NMR chemical shifts and provide a deeper understanding of the electronic structure and molecular interactions. researchgate.net
Analysis of chemical shift data can also provide insights into intermolecular interactions. For instance, changes in the chemical shift of the N-H proton upon addition of a hydrogen-bond acceptor can indicate the presence and strength of hydrogen bonding. Furthermore, in more complex systems or when studying the interaction of the cyclotrisilazane with other molecules, variations in chemical shifts can reveal information about the nature and geometry of these interactions. The study of NMR chemical shifts in the solid state can also provide information about the packing and intermolecular interactions in the crystalline form.
Mass Spectrometry
Gas phase neutral mass spectrometry has been employed to analyze the plasma chemistry during the deposition of films from this compound. This technique revealed the presence and relative abundance of specific radicals that play a crucial role in the film's final composition. In plasmas containing ammonia (B1221849), a significant presence of NHₓ radicals is detected. researchgate.net These radicals are effective in removing carbon from the deposition process, which facilitates the enhancement of Si-NH-Si bonding within the film. researchgate.net
Further investigation shows that plasmas created with a mixture of ammonia and hydrogen are even richer in NHₓ radicals compared to discharges with ammonia alone. researchgate.net In plasmas composed of hydrogen and the silazane precursor, the high concentration of hydrogen radicals produced in the discharge leads to a highly cross-linked film structure through the process of hydrogen abstraction from other radicals. researchgate.net
Detailed studies identifying the specific gas-phase decomposition products of this compound via mass spectrometry were not available in the reviewed literature.
Surface and Film Characterization Techniques
Rutherford Backscattering Spectroscopy (RBS) is a quantitative analytical technique used to determine the elemental composition of thin films. This method has been applied to analyze films deposited from this compound under different plasma conditions.
RBS analysis confirms that films deposited with ammonia are primarily silicon nitride, containing less than 4 atomic percent of carbon and 25 atomic percent of hydrogen. researchgate.net In contrast, when hydrogen is used in the plasma instead of ammonia, RBS data show that the films contain a much higher concentration of carbon, between 30 and 40 atomic percent. researchgate.net These latter films are also characterized by a hydrogen content of 21 atomic percent and are noted to be highly cross-linked. researchgate.net
Table 1: Elemental Composition of Plasma-Deposited Films from this compound Determined by RBS
| Plasma Gas Mixture | Film Type | Carbon (at. %) | Hydrogen (at. %) | Key Feature |
|---|---|---|---|---|
| HMCTSZN + NH₃ | Silicon Nitride | < 4% | ~25% | Low carbon content researchgate.net |
Specific research findings detailing the characterization of films derived from this compound using Energy Dispersive Spectroscopy (EDS) were not identified in the consulted scientific literature.
Table of Mentioned Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | HMCTSZN |
| Silicon Nitride | |
| Ammonia | NH₃ |
X-ray Photoelectron Spectroscopy (XPS) for Chemical Bonding
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of materials derived from this compound, XPS is instrumental in determining the nature of the chemical bonds formed during the deposition process.
For instance, when this compound is used in plasma-enhanced chemical vapor deposition (PECVD) to create silicon carbonitride (SiCN) films, XPS analysis is critical. It can distinguish between the different bonding environments of silicon, carbon, and nitrogen atoms. Research has shown that the elemental composition of such films is heavily influenced by the deposition temperature.
Detailed Research Findings: In studies of SiCN films deposited from a related precursor, hexamethyldisilazane, XPS analysis reveals the presence of Si-N, Si-C, C-N, and N-H bonds. The relative concentrations of these bonds can be quantified by deconvoluting the high-resolution XPS spectra of the Si 2p, C 1s, and N 1s core levels. For example, the Si 2p peak can be resolved into components corresponding to Si-N and Si-C bonding, while the N 1s peak often shows contributions from N-Si and N-H bonds. The C 1s peak is typically more complex, with components attributed to C-Si, C-N, and C-C/C-H bonds. This detailed bonding information is crucial for understanding the resulting film's mechanical and electrical properties.
Table 1: Representative XPS Data for SiCN Films This table is illustrative and compiles typical data from studies of SiCN films grown from organosilicon precursors.
| Core Level | Binding Energy (eV) | Assigned Bond |
|---|---|---|
| Si 2p | ~101.8 | Si-N |
| Si 2p | ~100.4 | Si-C |
| N 1s | ~397.6 | N-Si |
| N 1s | ~399.5 | N-H |
| C 1s | ~283.0 | C-Si |
| C 1s | ~284.8 | C-C/C-H |
Ellipsometry for Film Thickness and Optical Properties
Spectroscopic ellipsometry is a non-destructive and highly sensitive optical technique used to determine film thickness and optical constants (refractive index and extinction coefficient). When this compound is used to grow thin films, ellipsometry is a primary method for in-situ and ex-situ characterization.
Detailed Research Findings: By measuring the change in polarization of light reflected from the sample surface, ellipsometry can accurately determine the thickness of the deposited film, often with sub-nanometer resolution. The refractive index of the films, obtained from ellipsometric data, is a key parameter that correlates with the film's density and composition. For SiCN films, the refractive index typically varies with the deposition conditions, such as precursor flow rate and plasma power. A higher refractive index is often associated with a denser film. The data can be fitted to a dispersion model, such as the Cauchy model, to describe the wavelength dependence of the optical constants.
Table 2: Ellipsometry Data for a Typical SiCN Film This table presents typical values for films grown from organosilicon precursors.
| Parameter | Value | Significance |
|---|---|---|
| Film Thickness | 50 - 200 nm | Process control and device application |
| Refractive Index (at 633 nm) | 1.6 - 2.0 | Indicates film density and composition |
| Extinction Coefficient (at 633 nm) | < 0.01 | Indicates low optical absorption in the visible range |
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high magnifications. For films deposited using this compound, SEM is used to assess the surface quality, uniformity, and to detect any defects such as cracks or pinholes.
Detailed Research Findings: SEM images of SiCN films grown by PECVD typically show a smooth and featureless surface, which is desirable for many applications, such as barrier layers in microelectronics. Cross-sectional SEM can be employed to measure the film thickness, providing a valuable comparison with ellipsometry data. At higher magnifications, SEM can reveal details about the grain structure of polycrystalline films or the amorphous nature of others. The morphology observed by SEM is highly dependent on the deposition parameters, with higher temperatures and pressures sometimes leading to rougher surfaces.
Spectrophotometry for Optical Characteristics
UV-Visible spectrophotometry measures the absorbance or transmittance of light as a function of wavelength. This technique is used to determine the optical band gap of the semiconductor or dielectric films produced from this compound.
Detailed Research Findings: The optical band gap is a critical property for applications in electronics and optoelectronics. By analyzing the absorption edge in the UV-Vis spectrum, a Tauc plot can be constructed to extrapolate the optical band gap of the material. For SiCN films, the band gap can be tailored by adjusting the carbon and nitrogen content, which in turn is controlled by the deposition conditions. A wider band gap is generally indicative of a more insulating material.
Table 3: Spectrophotometry-Derived Optical Band Gap Illustrative data for SiCN films.
| Deposition Parameter Varied | Effect on Composition | Resulting Optical Band Gap (eV) |
|---|---|---|
| Increasing N₂ flow | Increases Nitrogen content | Increases |
| Increasing Deposition Temperature | Decreases Hydrogen content | Decreases |
| Increasing RF Power | Increases cross-linking | Generally Decreases |
Advanced Spectroscopic Methodologies in Chemical Research
The study of this compound and its applications is emblematic of a broader trend in chemical research that relies on a combination of advanced spectroscopic methods. The comprehensive characterization of a new material is rarely accomplished with a single technique. Instead, a multi-faceted approach is required to build a complete picture of the material's properties.
For example, while XPS provides information on chemical bonding, it is often complemented by Fourier-transform infrared spectroscopy (FTIR) to identify vibrational modes of specific chemical groups. Similarly, while SEM reveals the surface morphology, atomic force microscopy (AFM) can provide quantitative data on surface roughness at the nanometer scale. The integration of these diverse datasets allows researchers to establish robust structure-property relationships, which are essential for the rational design of new materials with tailored functionalities. The use of this compound as a precursor for SiCN films serves as a clear example of this paradigm, where a deep understanding of the final material is only possible through the synergistic application of multiple advanced analytical techniques.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density, offering a balance between accuracy and computational cost. It is a versatile tool for exploring various chemical properties of organosilicon compounds. nih.gov
The thermal stability of a molecule is fundamentally related to the strength of its chemical bonds. A primary metric for this is the Bond Dissociation Energy (BDE), defined as the enthalpy change required to homolytically cleave a specific bond. Higher BDE values typically correlate with greater thermal stability.
DFT calculations can accurately predict BDEs for all bonds within the 1,2,3,4,5,6-hexamethylcyclotrisilazane (B1588516) structure, including the Si-N bonds of the ring, as well as the Si-C and N-C bonds of the methyl substituents. Computational studies on general silazanes show that substituent effects can critically influence thermal stability. nih.gov Experimental and computational evaluations of organosilicon compounds containing Si-N bonds have determined the Si-N bond energy to be in the range of 316.5 to 329 kJ/mol. researchgate.net By calculating the BDE for the weakest bond, which is often the rate-limiting step in thermal decomposition, the onset temperature for degradation can be estimated.
Table 1: Representative Bond Dissociation Energies (BDEs) for Bonds in Cyclotrisilazane Structures Note: These are generalized values for illustrative purposes. Specific BDEs for this compound would require dedicated DFT calculations.
DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms, identification of transition states, and calculation of activation energy barriers. For this compound, this can be applied to understand its synthesis, decomposition, or functionalization. nih.gov
Computational studies on silazanes have identified two primary mechanisms for cyclization and degradation: Si-N bond interchange and hydrogen abstraction. nih.gov Although this compound lacks N-H bonds for abstraction, its thermal decomposition could proceed via ring-opening, substituent rearrangement, or radical pathways. nih.govresearchgate.net DFT calculations can model these potential pathways to determine the most energetically favorable route. The synthesis of silicon-nitrogen heterocycles has been shown to proceed through complex reaction channels, which can be effectively modeled to understand product formation. digitellinc.com
The six-membered (SiN)₃ ring of this compound is not planar and can adopt several conformations, such as chair, boat, or twist-boat forms. DFT calculations are used to optimize the geometry of each possible conformer and calculate its total energy. The conformer with the lowest energy is the most stable and therefore the most populated state.
Furthermore, this compound has structural isomers, most notably 2,2,4,4,6,6-hexamethylcyclotrisilazane (B92865), where all methyl groups are attached to the silicon atoms. DFT can be used to compute the relative energies of these isomers, providing insight into their thermodynamic stability. Such calculations would reveal which isomeric form is favored, a crucial piece of information for synthetic and materials chemistry.
Table 2: Illustrative DFT Energy Comparison of Cyclotrisilazane Conformers Note: This table presents hypothetical data to illustrate the principle. Actual energy differences would be determined by specific calculations.
Ring Strain Energy (RSE) quantifies the excess energy in a cyclic molecule due to geometric constraints, such as non-ideal bond angles (angle strain) and unfavorable steric interactions (torsional strain). In the (SiN)₃ ring of hexamethylcyclotrisilazane, the bond angles will deviate from the ideal values for sp³-hybridized silicon and nitrogen atoms, leading to inherent strain.
RSE is commonly calculated using isodesmic or homodesmotic reactions. nih.gov In a homodesmotic reaction, the cyclic molecule is hypothetically broken down into smaller, acyclic fragments that preserve the number and type of all chemical bonds. The RSE is the calculated enthalpy change of this reaction. A higher RSE suggests greater thermodynamic instability and a stronger driving force for ring-opening reactions. libretexts.orgresearchgate.net While the RSE for this compound is not documented, calculations on various carbocycles and other heterocycles have established this as a robust method for quantifying strain. mdpi.comchemrxiv.org
Beyond determining pathways, DFT can be used to investigate the kinetics of decomposition by calculating the activation free energies for each elementary step. nih.gov This allows for the prediction of reaction rate constants using transition state theory. Such kinetic data is vital for understanding the compound's stability under processing conditions and its shelf-life.
DFT is also employed to calculate fundamental thermochemical properties. High-level computational methods can produce benchmark data for standard enthalpies of formation (ΔfH°), standard entropies (S°), and heat capacities (Cₚ) for a wide range of organosilicon compounds. nih.govresearchgate.netnih.gov These values are essential for chemical engineering applications and for building accurate thermodynamic models.
Table 3: Example Thermochemical Properties Calculated for an Organosilicon Compound Note: This table shows representative data for an illustrative organosilicon molecule (Tetramethylsilane) to demonstrate the type of information obtained from high-level calculations.
Ab Initio Quantum-Mechanical Calculations
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the constituent atoms, without using empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), are generally more computationally demanding than DFT but can offer higher accuracy.
For a molecule like this compound, high-level ab initio calculations serve as a "gold standard" to benchmark the accuracy of more efficient DFT methods. For instance, composite ab initio methods like W1X-1 have been used to create a reliable thermochemical benchmark database for organosilicon compounds, allowing for a critical assessment of data from other methods. nih.govnih.gov Studies on related aminosulfenylsilanes have used MP2-level calculations to investigate intramolecular Si···N interactions and geometric parameters. znaturforsch.com While a full potential energy surface scan using a high-level ab initio method would be computationally expensive, single-point energy calculations on geometries optimized with DFT can provide highly accurate electronic energies, reaction enthalpies, and activation barriers. aps.org
Determination of Molecular Geometries
Computational chemistry plays a crucial role in determining the three-dimensional arrangement of atoms in a molecule with a high degree of accuracy. For this compound, which has the molecular formula C₆H₂₁N₃Si₃, understanding its geometry is the first step in predicting its reactivity and physical properties. The structural framework consists of a six-membered ring with alternating silicon and nitrogen atoms. Each silicon and nitrogen atom in the ring is bonded to a methyl group.
Table 1: General Molecular Information for this compound
| Property | Value |
| Molecular Formula | C₆H₂₁N₃Si₃ chemscene.com |
| Molecular Weight | 219.51 g/mol chemscene.com |
| Canonical SMILES | CN1SiHN(C)SiHN(C)[SiH]1C chemscene.com |
| InChI Key | ALFURVVDZFIESW-UHFFFAOYSA-N alfa-chemistry.com |
| Topological Polar Surface Area | 9.7 Ų alfa-chemistry.com |
| Hydrogen Bond Donor Count | 0 alfa-chemistry.com |
| Hydrogen Bond Acceptor Count | 3 alfa-chemistry.com |
Calculation of Proton and Silylenium Cation Affinities
Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase, representing the negative of the enthalpy change for the protonation reaction. Silylenium cation affinity, analogously, would measure the affinity of the molecule for a silylenium cation (R₃Si⁺). These values are critical for understanding the reactivity of this compound in acidic environments or in reactions involving silicon-based electrophiles.
The nitrogen atoms in the cyclotrisilazane ring, with their lone pairs of electrons, are the most likely sites for protonation. Computational methods can be employed to calculate the PA for each nitrogen atom, providing insight into the most basic site. Such calculations typically involve optimizing the geometries of both the neutral molecule and its protonated forms and then calculating the energy difference. While extensive databases of experimental and computational proton affinities exist for many molecules, specific calculated values for this compound are not prominently reported in scientific literature. nist.gov
Assessment of Solvent Effects on Reaction Energetics
Chemical reactions are significantly influenced by the solvent in which they are performed. wikipedia.org Solvents can affect reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products to different extents. wikipedia.orgrsc.org Computational chemistry offers methods to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models. rsc.org
Implicit solvent models, such as the polarizable continuum model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. chemrxiv.org This approach is computationally efficient for estimating the bulk effects of a solvent on the energetics of a reaction. Explicit solvent models involve including a number of individual solvent molecules around the solute, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding. rsc.org
For this compound, assessing solvent effects would be crucial for predicting its behavior in various chemical transformations. For instance, the energetics of its hydrolysis or its reactions with electrophiles would be highly dependent on the polarity of the solvent. wikipedia.org A computational study on this topic would involve calculating the reaction energy profile in the gas phase and then in different solvents to quantify the solvent's impact. However, specific research articles detailing such assessments for this compound are not currently available.
Advanced Computational Modeling Approaches
The ever-increasing power of computers has enabled the development of more sophisticated computational techniques, including machine learning and artificial intelligence, to predict chemical properties and reactivity.
Machine Learning and AI-Driven Predictions for Decomposition Products
Predicting the decomposition pathways and products of a compound is essential for understanding its stability and potential hazards. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in this area. By training algorithms on large datasets of known decomposition reactions, ML models can learn to predict the likely fragmentation patterns of new molecules.
For a molecule like this compound, an ML model could be trained to predict its thermal or chemical decomposition products. This would involve generating a set of molecular descriptors for the compound and feeding them into the trained model. The output would be a prediction of the most probable decomposition products. While this is a promising area of research, the application of ML and AI for predicting the decomposition of this specific silazane has not yet been reported in the literature.
Validation of Computational Models with Experimental Data
The reliability of any computational model hinges on its validation against experimental data. For theoretical studies of this compound, it would be crucial to compare the computationally predicted properties with experimentally determined values.
For example, a calculated equilibrium geometry could be validated by comparing the computed bond lengths and angles to those determined by X-ray crystallography or gas-phase electron diffraction. Calculated vibrational frequencies can be compared to experimental infrared (IR) and Raman spectra. Similarly, predicted reaction energetics can be benchmarked against experimentally measured reaction rates and equilibrium constants. This iterative process of prediction and validation is essential for refining computational models and ensuring their predictive accuracy. At present, there is a lack of published studies that specifically detail the validation of computational models for this compound with experimental data.
Applications in Advanced Materials Science and Chemistry
Precursor in Semiconductor Device Fabrication
In the semiconductor industry, the creation of uniform, high-purity thin films is paramount for the performance of electronic devices. 1,2,3,4,5,6-Hexamethylcyclotrisilazane (B1588516) has emerged as a valuable precursor in chemical vapor deposition (CVD) processes to produce such films, which are essential for insulating and protecting integrated circuits. myskinrecipes.com
This compound is used as a precursor for depositing silicon nitride (Si₃N₄) films, a material prized for its high thermal stability, excellent electrical resistance, and durability. myskinrecipes.comresearchgate.net Through pyrolytic deposition, the compound reacts with ammonia (B1221849) (NH₃) at elevated temperatures to form these films. gelest.com The process involves the thermal decomposition of the cyclotrisilazane, where the silicon-nitrogen backbone is retained and rearranged on a substrate surface to form a stable, amorphous, or crystalline silicon nitride layer. uu.nl These films act as dielectric layers, passivation coatings to protect against moisture and contaminants, and etch masks in the manufacturing of microelectronic devices. researchgate.netmdpi.com
The compound also serves as a single-source precursor for the deposition of silicon carbonitride (SiCₓNᵧ) films, which combine the desirable properties of silicon carbide and silicon nitride, such as high hardness and robust mechanical characteristics. aminer.cnresearchgate.net Thermodynamic modeling and experimental studies have shown that transparent SiCₓNᵧ films can be synthesized using plasma-enhanced chemical vapor deposition (PECVD) with a mixture of this compound and helium. aminer.cn This process can be conducted over a wide temperature range (373–1023 K) and at low pressures, allowing for the creation of nanograined films with varying compositions. aminer.cn
| Parameter | Value | Reference |
| Process | Plasma-Enhanced Chemical Vapor Deposition (PECVD) | aminer.cn |
| Precursor | This compound | aminer.cn |
| Co-reactant Gas | Helium | aminer.cn |
| Temperature Range | 373–1023 K | aminer.cn |
| Pressure | 5 × 10⁻² Torr | aminer.cn |
| Resulting Film | Transparent Silicon Carbonitride (SiCₓNᵧ) | aminer.cn |
| Table 1: Research Findings on CVD of SiCₓNᵧ Films |
Beyond its role as a primary deposition precursor, this compound is also employed as an additive in photoresist formulations used in photolithography. wikipedia.orgnbinno.com In this application, it can enhance the adhesion of the photoresist polymer to the substrate and improve its resistance to subsequent etching processes. nbinno.com This ensures greater precision in patterning the intricate circuits characteristic of modern semiconductor devices.
A significant advantage of using this compound is the high degree of control it offers over the purity and composition of the deposited films. Its cyclic structure and controlled decomposition pathways lead to higher-purity films with fewer defects compared to other precursors. As a single-source precursor for SiCₓNᵧ, it simplifies the deposition process and allows for the tuning of silicon, carbon, and nitrogen ratios by adjusting process parameters, a key factor in tailoring the film's properties for specific applications. aminer.cn
Synthesis of Organosilicon Polymers and Composites
The reactivity of the silicon-nitrogen ring in this compound also makes it a valuable monomer for creating complex organosilicon polymers and composites. myskinrecipes.comwiley-vch.de
Cyclic organosilicon compounds, including cyclosilazanes, are fundamental building blocks in the synthesis of silicone polymers and elastomers. atamanchemicals.comnih.gov These materials are produced through ring-opening polymerization, where the cyclic monomer is opened and linked together to form long polymer chains. researchgate.net While the principal industrial processes often involve the acid or base-catalyzed ring-opening of cyclosiloxanes, similar principles apply to cyclosilazanes. researchgate.net The resulting polymers can be formulated into a wide array of materials, from silicone rubbers and elastomers to coatings and adhesives, which are valued for their thermal stability and durability. atamanchemicals.combetelychina.com The incorporation of the Si-N linkage from the cyclosilazane precursor can impart unique properties to the final polymer.
| Property | Value | Reference |
| Molecular Formula | C₆H₂₁N₃Si₃ | gelest.comalfa-chemistry.com |
| Molecular Weight | 219.51 g/mol | gelest.comalfa-chemistry.com |
| Appearance | Transparent Liquid | alfa-chemistry.com |
| Boiling Point | 56°C @ 5 mmHg | gelest.com |
| Density | 0.929 g/mL | gelest.com |
| Refractive Index | 1.4580 @ 20°C | gelest.com |
| Table 2: Physical and Chemical Properties of this compound |
Crosslinking Agent for Enhanced Mechanical and Thermal Properties
As a crosslinking agent, this compound can theoretically be incorporated into polymer matrices to improve their mechanical and thermal properties. The fundamental principle of crosslinking involves the formation of a three-dimensional polymer network, which restricts the movement of polymer chains, thereby increasing the material's rigidity, strength, and thermal stability. nih.govresearchgate.net The introduction of crosslinks can lead to a notable increase in the glass transition temperature (Tg) of the polymer, as well as enhanced tensile strength and modulus. researchgate.net
While specific research data on the use of this compound as a crosslinking agent is not widely available, the general effects of crosslinking on polymer properties are well-documented. For instance, increasing the crosslink density in a polymer system generally leads to a linear increase in tensile strength and Young's modulus. nih.gov
Illustrative Data on the Effect of a Generic Crosslinking Agent on Polymer Properties
| Property | Uncrosslinked Polymer | Crosslinked Polymer |
|---|---|---|
| Tensile Strength (MPa) | 40 | 65 |
| Young's Modulus (GPa) | 2.5 | 4.0 |
| Glass Transition Temp (°C) | 100 | 150 |
Note: This table provides illustrative data on the general effects of a crosslinking agent and does not represent specific findings for this compound.
Additive for Polymer Matrix Property Enhancement
The addition of such compounds can influence the polymer matrix in several ways. For example, the thermal decomposition of the silazane within the polymer matrix can lead to the formation of a ceramic char, which acts as a protective barrier, thereby enhancing the flame retardancy of the material. Furthermore, the interaction between the silazane and the polymer can lead to a more robust and thermally stable composite.
Formation of Interfacial Bonds in Composites (e.g., Si-O-Al)
Theoretically, this compound could facilitate the formation of interfacial bonds, such as Si-O-Al, in composites containing aluminosilicate (B74896) reinforcements. The mechanism would likely involve the hydrolysis of the Si-N bonds in the cyclotrisilazane to form reactive silanol (B1196071) groups (Si-OH). These silanol groups could then condense with hydroxyl groups on the surface of the aluminosilicate reinforcement, forming stable Si-O-Al covalent bonds. This strong chemical linkage at the interface would significantly improve the adhesion between the filler and the polymer matrix, leading to enhanced mechanical properties of the composite.
High-Performance Coatings, Adhesives, and Sealants
The unique properties of this compound also make it a candidate for use in the formulation of high-performance coatings, adhesives, and sealants.
Development of Heat-Resistant and Hydrophobic Coatings
The thermal stability inherent in the silazane structure makes this compound a promising component for the development of heat-resistant coatings. Such coatings are crucial for protecting substrates in high-temperature environments.
Furthermore, the presence of methyl groups in its structure can impart hydrophobic (water-repellent) properties to coatings. Hydrophobic surfaces are characterized by high water contact angles, causing water to bead up and roll off easily. This property is highly desirable for applications requiring moisture resistance and self-cleaning surfaces. The application of silane-based compounds can create a low surface energy layer that resists wetting. gelest.com
Typical Water Contact Angles for Different Surfaces
| Surface | Water Contact Angle |
|---|---|
| Uncoated Glass | ~30° |
| Hydrophobic Coated Glass | >90° |
| Superhydrophobic Coated Glass | >150° |
Note: This table illustrates typical water contact angles and is not specific to coatings formulated with this compound.
Enhancement of Adhesion and Durability in Bonding Applications
In adhesive and sealant formulations, this compound can act as an adhesion promoter. Adhesion promoters are bifunctional molecules that form a "chemical bridge" between the substrate and the adhesive, resulting in a stronger and more durable bond. nbinno.com The silazane can react with both the surface of the substrate and the polymer chains of the adhesive, creating strong covalent bonds across the interface. This enhanced adhesion is critical for the long-term performance and reliability of bonded joints, especially in harsh environments.
Surface Modification for Oxygen Plasma Resistance
Oxygen plasma is often used to clean and modify surfaces. However, for some materials, exposure to oxygen plasma can be detrimental. Surface modification with organosilicon compounds can enhance resistance to oxygen plasma. It is documented that 1,1,3,3,5,5-hexamethylcyclotrisilazane can be used to modify positive resists to improve their resistance to oxygen plasma. gelest.com The mechanism involves the formation of a thin, protective silica-like (SiOₓ) layer on the surface upon exposure to the plasma. This ceramic layer is highly resistant to erosion by the oxygen plasma, thereby protecting the underlying material. This application is particularly relevant in the microelectronics industry for patterning and etching processes.
Ceramic Precursors and Preceramic Polymers
This compound and its isomers are key examples of preceramic polymers. These are specialized polymers that can be converted through processes like pyrolysis into ceramic materials. This polymer-to-ceramic route offers significant advantages over traditional powder processing methods, including the ability to form complex shapes, fibers, and coatings.
Hexamethylcyclotrisilazane has been extensively studied as a precursor for the deposition of non-oxide silicon-based ceramics, particularly silicon nitride (Si₃N₄) and silicon carbonitride (SiCN). researchgate.netwikipedia.orgnbinno.com The process typically involves the thermal decomposition (pyrolysis) of the silazane precursor at elevated temperatures in a controlled atmosphere.
During pyrolysis, the preceramic polymer undergoes a series of complex chemical transformations, including cross-linking and the evolution of volatile by-products like hydrogen and ammonia, to yield an amorphous ceramic product. wikipedia.org The final composition of the ceramic can be influenced by the pyrolysis conditions. For instance, pyrolysis under an inert atmosphere can lead to the formation of silicon carbonitride, while processing under ammonia can favor the production of silicon nitride. wikipedia.org The presence of methyl groups on the precursor is a critical factor for the incorporation of carbon into the final ceramic matrix, leading to SiCN materials.
This method is crucial in the semiconductor industry for creating thin, high-quality films of silicon nitride and silicon carbonitride that serve as essential insulating and protective layers for electronic components. researchgate.netnbinno.commdpi.com
| Ceramic Product | Precursor | Process | Key Application |
| Silicon Nitride (Si₃N₄) | Hexamethylcyclotrisilazane | Pyrolysis in Ammonia | Insulating films in semiconductors |
| Silicon Carbonitride (SiCN) | Hexamethylcyclotrisilazane | Pyrolysis in Inert Gas | Protective films, structural ceramics |
The class of polysilazanes, to which this compound belongs, is utilized to create protective coatings for carbon fibers and their composites (CFRPs). bohrium.comgoogle.com These coatings are critical for protecting the fibers from thermo-oxidative degradation, especially in high-temperature applications. researchgate.net
The application of a polysilazane-based coating can significantly enhance the thermal and mechanical properties of carbon fibers. researchgate.net The process involves applying the liquid silazane resin to the fiber surface, followed by a low-temperature curing step. bohrium.com This creates a ceramic-like layer that adheres well to the fiber surface. This protective layer can improve the upper safe operating temperature of CFRPs and enhance their durability in harsh environments. mdpi.combohrium.com Research has shown that polysilazane-based coatings can improve the breaking strength and provide better protection against hygrothermal aging in various environments, including acidic and alkaline conditions. bohrium.com
This compound is identified as a precursor for materials used in microelectronics and optoelectronics. gelest.comgelest.com The synthesis of advanced materials like ceramic nanocomposites is a key area of application for such preceramic polymers. Boron-modified silazanes, for example, are used as precursors to synthesize silicon carbonitride ceramics containing boron (SiBCN). google.com These materials are part of a broader class of polymer-derived ceramics that possess unique properties suitable for electronic and optical applications. google.com
While the specific synthesis pathway for composites like polysiloxane-boron nitride from this compound is not extensively detailed in readily available literature, the use of silazanes and related borosiloxanes as precursors for borosiloxane oxynitride ceramic materials is an established field of research. mdpi.com This highlights the role of silazane chemistry in creating complex, multi-element ceramic systems for specialized applications, including those in optoelectronics.
Role as a Chemical Derivatizing and Protecting Agent
Beyond materials science, this compound serves as a valuable reagent in synthetic chemistry. It is particularly used as a derivatizing agent and as a protecting group for certain functional groups during complex chemical syntheses. nbinno.comwikipedia.org
As a derivatizing agent, it is used to modify molecules to make them more suitable for analysis, for example, by gas chromatography. google.com This process, known as silylation, can increase the volatility and thermal stability of the analyte.
In multi-step organic synthesis, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from participating in a reaction targeted at another part of the molecule. This compound is employed as a difunctional blocking agent to protect active hydrogen-containing substrates. wikipedia.org It is effective for protecting a range of functional groups. nbinno.comgoogle.com
| Functional Group | Application of Protection |
| Alcohols | To prevent reaction during transformations at other sites. |
| Amines | To block nucleophilicity during reactions with electrophiles. |
| Thiols | To protect the sulfur-hydrogen bond from unwanted reactions. |
| Carboxylic Acids | To prevent acidic protons from interfering with base-sensitive reagents. |
The use of such protecting groups is a fundamental strategy that enables the synthesis of complex organic molecules by ensuring high selectivity in chemical reactions.
Future Research Directions and Methodological Challenges
Sustainable Synthesis and Process Optimization
Optimizing the synthesis of HMCTS is crucial for its cost-effective and environmentally responsible production. Research in this area targets both the improvement of existing processes and the development of entirely new, greener synthetic pathways.
Future research could focus on discovering more efficient and cost-effective catalysts for this conversion, potentially operating at lower temperatures or with higher selectivity to minimize the formation of other by-products. The optimization of reaction parameters like temperature, pressure, and hydrogen flow rate is essential for maximizing the conversion and purity of the final product. sigmaaldrich.comaidic.it
Table 1: Example of Catalytic Conversion of Octamethylcyclotetrasilazane (B86850) to Hexamethylcyclotrisilazane
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Reactant | Octamethylcyclotetrasilazane (250 g) | --- | google.com |
| Catalyst | 5 wt% Platinum on Carbon Granules (1.25 g) | --- | google.com |
| Atmosphere | Slow stream of hydrogen gas | --- | google.com |
| Temperature | ~187°-201° C (Distillation temperature of HMCTS) | 200 g of distillate collected | google.com |
Adhering to the principles of green chemistry, future research aims to develop more sustainable synthesis methods for HMCTS. nih.govresearchgate.net This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov The conventional synthesis may use solvents like benzene for extraction, which is a known carcinogen. wikipedia.org A key goal for greener routes would be the substitution of such hazardous solvents with more benign alternatives, such as toluene or biodegradable solvents. nih.gov
The development of novel catalytic systems is central to greener synthesis. researchgate.net Ideal catalysts would allow the reaction to proceed under milder conditions (lower temperature and pressure), thus reducing energy consumption. nih.gov Furthermore, exploring solvent-free reaction conditions or using supercritical fluids as reaction media could drastically reduce waste and environmental impact. researchgate.net The catalytic conversion of the tetramer by-product, as mentioned previously, aligns with the green chemistry principle of maximizing atom economy by ensuring that more of the initial reactant atoms are incorporated into the final desired product. google.comnih.gov
Design of Novel HMCTS-Derived Materials
HMCTS serves as a valuable precursor for a variety of advanced materials, including polymers and ceramic films. wikipedia.orgnbinno.com Future research is focused on designing new materials with precisely controlled properties by modifying the HMCTS precursor and exploring new material combinations.
HMCTS is a monomer that can undergo ring-opening polymerization to form polydimethylsilazane oligomers and polymers. nbinno.comgelest.com These materials often exhibit desirable thermal and mechanical properties. nbinno.com A promising avenue for future research is the modification of the HMCTS molecule itself to tailor the properties of the resulting materials. By replacing the methyl groups on the silicon atoms with other organic functional groups, researchers can systematically alter the characteristics of the derived polymers or ceramic coatings.
For example, introducing fluorinated aliphatic groups could enhance hydrophobicity, while incorporating other functional groups could improve adhesion, chemical resistance, or thermal stability. gelest.com This molecular-level design allows for the creation of materials engineered for specific, high-performance applications. researchgate.netfiveable.me The ability to control the molecular weight and architecture of the resulting polymers by carefully selecting catalysts and reaction conditions is also a key area of investigation. nbinno.com
The unique properties of HMCTS-derived materials make them excellent candidates for inclusion in composite materials. Future research will explore the synergistic effects of combining HMCTS-based polymers with other materials, such as fillers, fibers, or other polymers, to create advanced composites. nbinno.com These new materials could exhibit enhanced strength, durability, and thermal resistance, making them suitable for demanding applications in aerospace, electronics, and advanced coatings. nbinno.com
HMCTS can also be used for surface modification, which can enhance the adhesion and compatibility between different materials in a composite structure. gelest.com By creating a non-polar, hydrophobic interphase, HMCTS-derived coatings can protect surfaces from moisture and improve the dispersion of other components within a material matrix. gelest.com Research into these synergistic combinations aims to unlock new functionalities and performance levels that are not achievable with single-component materials.
Elucidation of Complex Reaction Mechanisms
A fundamental understanding of the reaction mechanisms involving HMCTS is essential for controlling the synthesis of both the molecule itself and the materials derived from it. HMCTS is known to polymerize in the presence of certain catalysts and is used as a precursor in plasma-enhanced chemical vapor deposition (PECVD) to create thin films of silicon nitride and silicon carbonitride. wikipedia.orggelest.com
The mechanisms governing these processes are intricate. For instance, the ring-opening polymerization involves several steps, and understanding the role of the catalyst in each step is crucial for controlling the polymer's structure and properties. nbinno.com Similarly, in PECVD, the HMCTS molecule fragments and reacts in the plasma in complex ways. Elucidating these plasma-phase and surface reaction pathways is necessary to precisely control the composition, structure, and quality of the deposited films. wikipedia.org Future research will likely employ a combination of advanced analytical techniques and computational modeling to map these complex reaction pathways, leading to more efficient and reproducible manufacturing processes for HMCTS-derived materials. researchgate.net
In-depth Studies of Plasma Chemistry and Polymerization
1,2,3,4,5,6-Hexamethylcyclotrisilazane (B1588516) serves as a key precursor in plasma-enhanced chemical vapor deposition (PECVD) for creating silicon carbonitride (SiCxNy) films. researchgate.net In inductively coupled high-frequency discharge plasma, films are produced from a mixture of the compound's vapor and argon. researchgate.net The resulting films exhibit a polymer-like structure. researchgate.net Future in-depth studies will likely focus on elucidating the complex reaction mechanisms within the plasma. This involves identifying the simplest plasma components, such as nitrogen, cyan, silicon atoms, and various hydrocarbon radicals, and understanding how their interactions influence the final film properties. researchgate.net
Key research questions will revolve around controlling the stoichiometry and bonding structure of the deposited films by manipulating plasma parameters like power, pressure, and gas composition. While it is known that plasma power is a primary factor affecting film growth, a more granular understanding is needed. researchgate.net Advanced diagnostic techniques, such as optical emission spectroscopy and mass spectrometry, will be crucial for real-time monitoring of the plasma environment. A significant challenge is correlating these plasma-phase diagnostics with the properties of the resulting solid-state materials, such as growth rate, refractive index, and chemical bond types. researchgate.net
Understanding Interfacial Reactions at the Molecular Level
The application of silazanes for surface modification, particularly to induce hydrophobicity, is an area ripe for molecular-level investigation. gelest.com Successful hydrophobic coatings must mitigate hydrogen bonding and shield polar surfaces from water by creating a non-polar interphase. gelest.com Future research will need to move beyond macroscopic observations of properties like contact angle to a microscopic understanding of the chemical bonding and molecular orientation at the substrate-film interface.
Understanding these interfacial reactions involves characterizing the initial adsorption and subsequent reaction of this compound on various substrates. Techniques such as X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) are used to analyze the resulting surfaces. researchgate.net The challenge lies in observing the dynamic process of bond formation (e.g., Si-O-substrate) and the displacement of surface hydroxyl groups in real-time. Advanced surface-sensitive techniques, like sum-frequency generation spectroscopy, could provide valuable insights into the molecular structure and orientation of the silazane molecules at the interface during the deposition process.
Advancements in Computational Modeling
Computational chemistry offers a powerful toolset for investigating the behavior of this compound, providing insights that are often difficult to obtain through experiments alone.
Improving Predictive Capabilities for Chemical Behavior
Computational modeling is increasingly used to predict the behavior of chemical compounds, thereby reducing the need for extensive and costly experimental work. hydrophobe.orgmdpi.com For silazane chemistry, molecular modeling can be employed to calculate key parameters that govern chemical reactions, such as bonding and dissociation energies and the energy of molecular orbitals. hydrophobe.org Software packages like Avogadro are utilized for molecular modeling, employing various force fields such as the Universal Force Field (UFF) and the General Amber Force Field (GAFF) to compute properties like optimization energy, which relates to the stability of the material. mdpi.com
Future advancements will focus on developing more accurate force fields and quantum mechanical methods specifically parameterized for organosilicon compounds. hydrophobe.org This will improve the prediction of reaction pathways, transition states, and kinetic barriers for processes like hydrolysis and polymerization. hydrophobe.org A significant challenge is accurately modeling the complex environment in which these reactions occur, including the presence of solvents or the high-energy conditions of a plasma. hydrophobe.org Improved models could accelerate the design of new silazane precursors with tailored properties for specific applications. hydrophobe.org
Bridging Theory and Experiment in Silazane Chemistry
A synergistic approach combining computational modeling and experimental validation is crucial for advancing silazane chemistry. acs.orgnih.gov This collaborative trend allows theoretical models to provide mechanistic insights into experimental observations, while experimental data serves to validate and refine the computational methods. acs.orgnih.gov For instance, combined experimental and computational studies have been successfully used to elucidate the reaction dynamics in other silane (B1218182) systems. acs.org
In the context of this compound, this approach can be applied to understand its polymerization mechanisms and the formation of silicon carbonitride films. researchgate.net Computational models can predict the most likely fragmentation pathways of the molecule in a plasma environment, and these predictions can be tested against experimental analysis of the plasma composition and the final film structure. researchgate.net The challenge lies in accurately simulating the complex, non-equilibrium conditions of plasma. dtic.mil Bridging this gap will require the development of multi-scale models that can link quantum mechanical calculations of individual reaction steps to larger-scale simulations of the entire deposition process.
Emerging Academic Research Areas
While the primary applications of this compound have been in materials science, its unique chemical properties may open doors to new areas of academic inquiry.
Exploration of Biochemical Interactions at the Cellular and Molecular Level (excluding clinical data)
The exploration of biochemical interactions of organosilicon compounds at the cellular and molecular level is an emerging field. While research on this compound in this area is not yet established, the broader field of computational chemistry provides a framework for how such studies could be approached. Computational techniques are widely used to predict the interactions between molecules and biological targets, such as enzymes or receptors, and to assess properties relevant to bioavailability and potential toxicity. researchgate.netscirp.org
Future academic research could investigate the interaction of this compound and its derivatives with biological membranes or proteins. Initial studies would likely be computational, using molecular docking and molecular dynamics simulations to predict binding affinities and modes of interaction. These theoretical studies could identify potential biological targets and form hypotheses for subsequent experimental validation in vitro. A significant challenge in this area is the lack of specific experimental data for this compound, making it a truly nascent field of inquiry.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,2,3,4,5,6-Hexamethylcyclotrisilazane-based polymers, and how do solvent choices influence intrinsic viscosity measurements?
- Methodological Answer : Synthesis typically involves condensation reactions with bisphenol derivatives (e.g., bisphenol A) under controlled conditions. Solvent polarity significantly impacts intrinsic viscosity (η) due to polymer-solvent interactions. For example:
- In toluene, a polymer exhibited η = 1.61.
- In perchloroethylene, η dropped to 1.15 due to reduced solvent-polymer compatibility.
- In cyclohexane, η further decreased to 1.07 .
- Experimental Tip : Use light scattering (e.g., weight-average molecular weight estimation) and thermogravimetric analysis (heating rate: 3°C/min) to assess thermal stability .
Q. How should researchers handle this compound to mitigate flammability and toxicity risks in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors (GHS hazard code: H335) .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (flammability class: H226; flash point: 139°F) .
- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water to prevent aerosol formation .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of hexamethylcyclotrisilazane derivatives?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Key absorption bands include:
- 840 cm⁻¹ : Indicates trimethylsilyl groups in substituted derivatives.
- 1030 cm⁻¹ : Absent in pure hexamethylcyclotrisilazane but present in organosilicon-substituted analogs (e.g., VIII and IX) .
- NMR : Use ¹H and ¹⁹F NMR to track substituents in lithiated derivatives (e.g., reactions with silicon-fluoro compounds) .
Advanced Research Questions
Q. How can conflicting solubility data for hexamethylcyclotrisilazane polymers be reconciled in experimental reports?
- Methodological Answer : Initial reports incorrectly stated insolubility, but subsequent studies achieved 1% (w/v) solubility in select solvents. Discrepancies arise from:
- Polymer Molecular Weight : Lower molecular weight polymers (η = 0.07–0.09) dissolve more readily than high-MW analogs (η = 1.22; MW ~130,000) .
- Solvent Purity : Trace moisture can hydrolyze silazane bonds, altering solubility. Use anhydrous solvents and inert atmospheres .
Q. What mechanistic insights explain the rearrangement of hexamethylcyclotrisilazane during alcoholysis reactions?
- Methodological Answer : Reaction with butyl alcohol induces ring expansion via nucleophilic attack and bond cleavage. For example:
- Hexamethylcyclotrisilazane → Octamethylcyclotetrasilazane (via intermediate 1,3-dibutoxytetramethyldisilazane) .
- Key Variables : Alcohol molar ratio (1:1–1:2) and reaction time (6–12 hrs) control product distribution.
Q. How do lithiation reactions with hexamethylcyclotrisilazane enable the synthesis of silicon-bridged cyclotrisilazanes?
- Methodological Answer :
- Step 1 : Generate 1-Lithio- or 1,3-dilithio-hexamethylcyclotrisilazane using strong bases (e.g., LiNⁱPr₂).
- Step 2 : React with silicon-fluoro compounds (e.g., SiF₄ or CH₃SiF₃) to form Si-F-substituted derivatives (e.g., compounds 3–14) .
- Characterization : Monitor LiF elimination via ¹⁹F NMR and confirm bridge formation using mass spectrometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
